molecular formula C18H24N2O4 B2651135 tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1258639-06-3

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2651135
CAS No.: 1258639-06-3
M. Wt: 332.4
InChI Key: FYBAPTXYFURDAZ-UHFFFAOYSA-N
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Description

“tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the formula C18H24N2O4 and a molecular weight of 332.39 g/mol . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves several key steps, including dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is complex, with several functional groups. The InChI code for this compound is FYBAPTXYFURDAZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of spirocyclic oxindole analogues . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .


Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” include its molecular weight (332.39 g/mol), its formula (C18H24N2O4), and its InChI code (FYBAPTXYFURDAZ-UHFFFAOYSA-N) .

Scientific Research Applications

Efficient Synthesis and Chemical Characterization

Synthetic Approaches

Researchers have developed efficient, scalable synthetic approaches toward spirocyclic oxindole analogues, including tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, highlighting its synthesis through steps like dianion alkylation and cyclization, without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).

Novel Compounds Synthesis

The compound has served as a precursor for the synthesis of novel compounds, providing a convenient entry point to chemical spaces complementary to piperidine ring systems, thus facilitating the exploration of new pharmacological profiles (Meyers et al., 2009).

Potential in Drug Development

Intermediate for Drug Synthesis

It's been used as a key intermediate in the synthesis of drugs like Vandetanib, demonstrating its role in the development of therapeutics by enabling complex chemical transformations (Wang et al., 2015).

Structural Characterization

The detailed spectroscopic and crystallographic analysis of this compound derivatives has been carried out to understand their molecular and structural properties, facilitating their application in drug design (Sharma et al., 2016).

Contribution to Material Science

Ion Exchange Membranes

Derivatives of the compound have been explored as anion exchange membranes (AEMs) for alkaline fuel cells, showing excellent alkaline stability and conductivity, which are crucial for the development of energy conversion technologies (Olsson, Pham, & Jannasch, 2018).

Chemosensor Development

The compound's derivatives have been used to create dual chemosensors for ions like Zn2+ and Al3+, demonstrating significant potential in analytical chemistry for detecting and quantifying metal ions with high sensitivity and specificity (Roy et al., 2019).

Future Directions

Spiro compounds like “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” are becoming key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities . Therefore, there is significant interest in developing efficient methods to prepare spiro compounds .

Properties

IUPAC Name

tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-6-5-12(23-4)11-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBAPTXYFURDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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